molecular formula C10H10BNO2 B577450 (4-(1-Cyanocyclopropyl)phenyl)boronic acid CAS No. 1217501-00-2

(4-(1-Cyanocyclopropyl)phenyl)boronic acid

Cat. No. B577450
M. Wt: 187.005
InChI Key: NOICYZKSQYFZPX-UHFFFAOYSA-N
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Description

“(4-(1-Cyanocyclopropyl)phenyl)boronic acid” is a chemical compound with the molecular formula C₁₀H₁₀BNO₂ . It has a molecular weight of 187.003 g/mol . The compound is typically stored at ambient temperature .


Molecular Structure Analysis

The InChI code for “(4-(1-Cyanocyclopropyl)phenyl)boronic acid” is 1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2 . This indicates the presence of a cyanocyclopropyl group attached to a phenylboronic acid group.


Physical And Chemical Properties Analysis

“(4-(1-Cyanocyclopropyl)phenyl)boronic acid” is a solid compound . It is typically stored at ambient temperature .

Scientific Research Applications

  • Optical Modulation and Saccharide Recognition : Phenyl boronic acids, including "(4-(1-Cyanocyclopropyl)phenyl)boronic acid," are used for optical modulation and saccharide recognition due to their ability to bind with pendant diols. This property is useful in the development of aqueous dispersion systems for single-walled carbon nanotubes, which can quench near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).

  • Potential Antiviral Therapeutics : Modified nanoparticles with phenylboronic acids have shown potential as antiviral therapeutics. These nanoparticles have demonstrated effectiveness against Hepatitis C virus, suggesting a new avenue for therapeutic strategies against viral infections (Khanal et al., 2013).

  • Electrochemical Borylation of Carboxylic Acids : Phenyl boronic acids, including the specific compound , can be synthesized through the electrochemical borylation of carboxylic acids. This method provides an economical and simple way to produce boronic acids, which are essential intermediates in organic synthesis and medicine (Barton et al., 2021).

  • Stabilization of Unstable Boronic Acids for Cross-Coupling : Certain boronic acids, including cyclopropyl derivatives, tend to be unstable. The use of MIDA boronates for the slow release of unstable boronic acids has been reported to stabilize these compounds, making them more efficient for cross-coupling reactions (Knapp et al., 2009).

  • Biomedical Applications : Boronic acids have shown extensive use in biomedical applications, particularly in the treatment of various diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).

  • Sensing Applications : The interaction of boronic acids with diols and Lewis bases like fluoride or cyanide anions has led to their utility in various sensing applications. These include homogeneous assays, heterogeneous detection, and biological labeling (Lacina et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Relevant Papers The papers I found did not specifically mention “(4-(1-Cyanocyclopropyl)phenyl)boronic acid”, but they do discuss the uses and applications of boronic acids in general . These include their use in sensing applications, their interaction with proteins, and their use in the controlled release of insulin .

properties

IUPAC Name

[4-(1-cyanocyclopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOICYZKSQYFZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675225
Record name [4-(1-Cyanocyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-Cyanocyclopropyl)phenyl)boronic acid

CAS RN

1217501-00-2
Record name B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1-Cyanocyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
SM Yang, NJ Martinez, A Yasgar… - Journal of medicinal …, 2018 - ACS Publications
Aldehyde dehydrogenases (ALDHs) are responsible for the metabolism of aldehydes (exogenous and endogenous) and possess vital physiological and toxicological functions in areas …
Number of citations: 67 pubs.acs.org

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